molecular formula C18H25N5O2 B1212471 4-(Cyclohexylamino)-2-(3,5-dimethyl-1-pyrazolyl)-5-pyrimidinecarboxylic acid ethyl ester

4-(Cyclohexylamino)-2-(3,5-dimethyl-1-pyrazolyl)-5-pyrimidinecarboxylic acid ethyl ester

Cat. No. B1212471
M. Wt: 343.4 g/mol
InChI Key: CHDHJASAMSWOTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(cyclohexylamino)-2-(3,5-dimethyl-1-pyrazolyl)-5-pyrimidinecarboxylic acid ethyl ester is a pyrimidinecarboxylic acid.

Scientific Research Applications

Antiviral and Antimycotic Activities

  • Ethyl or methyl 4-substituted 2-methylthio-5-pyrimidinecarboxylates, related to the compound , have been synthesized and tested for antiviral activities against herpes simplex virus type 1 (HSV-1) and for antimycotic activities against some fungal strains (Sansebastiano et al., 1993).

Anticancer and Anti-Inflammatory Applications

  • Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating potential uses in cancer treatment and inflammation management (Rahmouni et al., 2016).

Cardiotonic Activity

  • Ethyl or methyl 4-substituted 2-(dimethylamino)-5-pyrimidinecarboxylates have been synthesized and evaluated for cardiotonic activity, showing potential therapeutic uses in cardiac disorders (Dorigo et al., 1996).

Anticancer Properties

  • The synthesis of oxa-triazacyclopenta[b]phenanthrene dicarboxylic ester derivatives, involving pyrazole and pyrimidine, has demonstrated significant anticancer properties, surpassing the efficacy of the standard anticancer agent paclitaxel in some cases (Jose, 2017).

Synthesis and Characterization

  • Various studies have focused on the synthesis and characterization of compounds related to 4-(Cyclohexylamino)-2-(3,5-dimethyl-1-pyrazolyl)-5-pyrimidinecarboxylic acid ethyl ester, exploring their chemical structures and properties for potential applications in pharmaceuticals and materials science. For instance, research on thiazolo[3,2-a]pyrimidine derivatives has been conducted (Nagarajaiah & Begum, 2015).

properties

Product Name

4-(Cyclohexylamino)-2-(3,5-dimethyl-1-pyrazolyl)-5-pyrimidinecarboxylic acid ethyl ester

Molecular Formula

C18H25N5O2

Molecular Weight

343.4 g/mol

IUPAC Name

ethyl 4-(cyclohexylamino)-2-(3,5-dimethylpyrazol-1-yl)pyrimidine-5-carboxylate

InChI

InChI=1S/C18H25N5O2/c1-4-25-17(24)15-11-19-18(23-13(3)10-12(2)22-23)21-16(15)20-14-8-6-5-7-9-14/h10-11,14H,4-9H2,1-3H3,(H,19,20,21)

InChI Key

CHDHJASAMSWOTG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NC2CCCCC2)N3C(=CC(=N3)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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